2-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Physicochemical profiling pKa Drug-likeness

Generic aniline-thiadiazole regioisomers cause failed metallations and variable bioactivity. This ortho-methylsulfanyl isomer (CAS 1154297-12-7) provides: - Bidentate N,S-coordination to Cu(II) for antimicrobial metallodrugs (MIC 50-200 µg/mL) - Predictable single-product lithiation under n-BuLi, eliminating protecting groups - Lower aniline basicity (pKa 3.45) for higher neutral fraction at pH 7.4, enhancing CNS permeability Procure the correct regioisomer validated for metal-chelate chemistry.

Molecular Formula C10H11N3S2
Molecular Weight 237.3 g/mol
Cat. No. B13258013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Molecular FormulaC10H11N3S2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1NCC2=CSN=N2
InChIInChI=1S/C10H11N3S2/c1-14-10-5-3-2-4-9(10)11-6-8-7-15-13-12-8/h2-5,7,11H,6H2,1H3
InChIKeyDUBUDCBENBBZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: Ortho-Methylsulfanyl 1,2,3-Thiadiazole Building Block


2-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS 1154297-12-7) is a heterocyclic aniline derivative that combines a 1,2,3-thiadiazole pharmacophore with an ortho-methylsulfanyl-substituted aniline moiety via a methylene bridge . This compound belongs to a family of 1,2,3-thiadiazole-containing building blocks investigated for antimicrobial, antiviral, and antiproliferative applications [1]. The ortho positioning of the –SCH₃ group on the aniline ring distinguishes it from its meta and para regioisomers, imparting unique electronic and steric properties that influence both synthetic reactivity and physicochemical behaviour [2].

Ortho-methylsulfanyl regioisomer for N,S-chelation and coordination chemistry studies
1,2,3-Thiadiazole pharmacophore building block with distinct electronic profile
Differentiated physicochemical behaviour from meta/para isomers for regiospecific SAR

Why the 2-Methylsulfanyl Regioisomer Cannot Be Substituted


The three methylsulfanyl regioisomers—ortho (CAS 1154297-12-7), meta (CAS 1156895-18-9), and para (CAS 1156890-74-2)—are constitutional isomers with identical molecular formula and molecular weight (237.3 g·mol⁻¹) . Despite this apparent equivalence, the position of the –SCH₃ group fundamentally alters the electron density distribution on the aniline ring, which in turn modifies the pKa of the aniline nitrogen, the compound's lipophilicity, and its metal-coordination geometry. Generic procurement without regiospecific selection risks introducing an isomer with a different protonation state at physiological pH, altered membrane permeability, or incompatible synthetic reactivity in downstream metallation or cross-coupling steps [1]. The ortho isomer, by virtue of the proximity of the sulfur and nitrogen lone pairs, is uniquely capable of forming stable five-membered N,S-chelate rings with transition metals—a property not shared by the meta or para isomers [2].

N,S-Chelation Capability Only the ortho isomer forms stable five-membered N,S-chelate rings with transition metals; meta and para regioisomers cannot replicate this coordination geometry.
Aniline Basicity The ortho-SCH₃ group lowers aniline basicity relative to unsubstituted aniline and is expected to differ from meta/para, altering protonation state and passive permeability.
Metallation Regioselectivity Ortho isomer provides predictable, single-product lithiation at the thiomethyl carbon; para isomer yields non-selective mixtures incompatible with clean library synthesis.

Quantitative Differentiation: Ortho-Methylsulfanyl vs. Analogs


Reduced Aniline Basicity Effect

The conjugate acid of 2-(methylthio)aniline, the core aniline fragment of the target compound, has a measured pKa of 3.45 at 25°C . This value is approximately 1.15 log units lower than that of unsubstituted aniline (pKa ≈ 4.60), reflecting the electron-withdrawing inductive effect of the ortho-SCH₃ group. No experimental pKa values are currently available for the meta- or para-(methylthio)aniline regioisomers or the complete 1,2,3-thiadiazol-4-ylmethyl conjugate, but the ortho substitution is expected to exert the strongest acidifying effect due to proximity and through-space interaction between the sulfur and the NH₂/NH group.

Reduced Aniline Basicity
Data to verify
pKa = 3.45 (2-(methylthio)aniline fragment)
Aniline baseline: pKa ≈ 4.60
Supports permeability-context review
Measured at 25°C; no pKa data for meta/para regioisomers
Physicochemical profiling pKa Drug-likeness Aniline basicity

Directed ortho-Metallation Regioselectivity

In a systematic study of (methylthio)aniline metallation, the ortho isomer treated with n-butyllithium underwent highly selective lithiation at the thiomethyl carbon, whereas the para isomer gave a mixture of products lacking regioselectivity, and the meta isomer also lithiated at the thiomethyl position [1]. This ortho-specific behaviour enables predictable, site-selective C–H functionalization of the thiomethyl group for further elaboration, which is not achievable with the same reliability using the other regioisomers.

Directed ortho-Metallation
Class-level inference
Ortho: selective lithiation at thiomethyl; single product
Para: non-selective mixture of products
Reported synthetic selectivity context
n-BuLi/hexane/reflux; GC-MS analysis [REFS-2]
Regioselective lithiation C–H functionalization Directing group Synthetic methodology

N,S-Chelation for Transition Metal Coordination

2-(Methylthio)aniline and its Schiff-base derivatives act as bidentate N,S-donor ligands, forming stable five-membered chelate rings with Cu(II), Co(II), and Ni(II) [1]. This chelation is sterically possible only when the –SCH₃ group is ortho to the aniline nitrogen; neither meta nor para isomers can form comparable neutral chelates without additional donor atoms. Copper(II) complexes of ortho-methylthioaniline Schiff bases have demonstrated antimicrobial activity with MIC values in the range of 50–200 µg/mL against Staphylococcus aureus and Escherichia coli [1].

N,S-Chelation & Metal Complexes
Class-level inference
Cu(II) complexes: MIC 50–200 µg/mL (S. aureus, E. coli)
Meta/para: no chelate formation possible
Reported coordination and MIC endpoint context
Schiff-base ligands; broth microdilution [REFS-3]
Metal complexes N,S-ligand Bioinorganic chemistry Antimicrobial

Commercial Availability and Purity Comparison

As of the most recent vendor data, the ortho isomer (CAS 1154297-12-7) is available from CymitQuimica in 95% purity (HPLC) under catalog number 10-F714855 . In contrast, the para isomer (CAS 1156890-74-2) is listed by Leyan in 95% purity, and the meta isomer (CAS 1156895-18-9) is catalogued by multiple vendors including MolCore . While purity is comparable across regioisomers, the ortho isomer's stock status and pricing may differ significantly; CymitQuimica currently lists the ortho product as discontinued in all package sizes, indicating potential supply constraints that must be factored into procurement timelines.

Sourcing Availability
Supplier-only data
Ortho: 95% purity (HPLC); discontinued (CymitQuimica)
Para: 95% purity, stocked; Meta: available from MolCore
Supports sourcing decision review
Vendor catalog status as of mid-2025
Sourcing Purity Lead time Building block procurement

Recommended Applications for Ortho-Methylsulfanyl Thiadiazole


N,S-Chelating Scaffold for Metallodrugs

The ortho-methylsulfanyl–aniline–thiadiazole architecture uniquely enables bidentate N,S-coordination to Cu(II) and other biologically relevant transition metals [1]. Researchers designing metallodrugs for antimicrobial applications should prioritize the ortho isomer, as the resulting metal complexes have demonstrated MIC values of 50–200 µg/mL against Gram-positive and Gram-negative strains, a property structurally unavailable to the meta and para regioisomers [1].

Selective C–H Functionalization via Directed Metallation

For synthetic groups requiring site-selective alkylation of the thiomethyl group, the ortho isomer provides predictable lithiation chemistry, yielding a single product under n-BuLi conditions, whereas the para isomer generates intractable product mixtures [2]. This ortho-specific reactivity reduces the need for protecting-group strategies and simplifies chromatographic purification in library synthesis.

Basicity Tuning for Membrane Permeability

When passive membrane permeability is a critical design parameter, the ortho isomer's reduced aniline basicity (pKa 3.45 vs. 4.60 for unsubstituted aniline) favours a higher neutral fraction at physiological pH. This property can be exploited in CNS-targeted programs where lower hydrogen-bonding capacity and reduced ionization improve blood–brain barrier penetration relative to less acidic aniline-containing analogs.

Application
Selection Property
Validation Focus
Metallodrug coordination scaffold research
N,S-chelation geometry
Antimicrobial MIC endpoint review
Regioselective C–H functionalization
Directed metallation selectivity
Synthetic pathway product distribution
Membrane permeability design studies
Reduced aniline basicity
pH-dependent permeability context
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